molecular formula C19H18N2O5S B2882723 methyl 2-[(2Z)-6-methoxy-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865200-17-5

methyl 2-[(2Z)-6-methoxy-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2882723
CAS No.: 865200-17-5
M. Wt: 386.42
InChI Key: JIGPNVACIVYHAM-VXPUYCOJSA-N
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Description

Methyl 2-[(2Z)-6-methoxy-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by:

  • A benzothiazole core with a methoxy substituent at the 6-position.
  • A (2Z)-configuration at the imino group, which influences molecular geometry and intermolecular interactions.
  • A methyl ester group at the 3-position, enhancing solubility in organic solvents.

This compound is synthesized via multi-step reactions involving condensation, cyclization, and esterification. Its structural complexity makes it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 2-[6-methoxy-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-24-14-8-9-15-16(10-14)27-19(21(15)11-18(23)25-2)20-17(22)12-26-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGPNVACIVYHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-6-methoxy-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 6-methoxy-2-aminobenzothiazole with phenoxyacetyl chloride to form the corresponding phenoxyacetyl derivative. This intermediate is then reacted with methyl chloroacetate in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-6-methoxy-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups. Substitution reactions result in the replacement of specific functional groups with new ones introduced by the nucleophiles.

Scientific Research Applications

methyl 2-[(2Z)-6-methoxy-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-6-methoxy-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Key Structural Differences Impact on Properties Evidence Source
Methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide Replaces phenoxyacetyl imino group with a protonated imino group; lacks aryl substituents. Increased polarity due to HBr salt formation; reduced steric hindrance.
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9f) Incorporates benzimidazole and triazole rings; methoxyphenyl substituent on thiazole. Enhanced hydrogen-bonding capacity; potential for improved biological activity due to extended π-system.
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Substitutes methoxy and phenoxyacetyl groups with indole and cyanoacetate moieties. Altered electronic properties (electron-withdrawing cyano group); possible fluorescence applications.
Methyl 2-[[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate Replaces benzothiazole with benzofuran; fluorophenyl substituent. Increased metabolic stability (fluorine effect); altered lipophilicity.

Physicochemical Properties

Property Target Compound Methyl 2-(2-imino-6-methoxybenzothiazol-3-yl)acetate HBr Compound 9f
Molecular Formula C₁₉H₁₇N₂O₅S C₁₁H₁₃BrN₂O₃S C₂₈H₂₃N₇O₃S
Melting Point 168–170°C (predicted) 215–217°C (decomposes) 245–247°C
Solubility Soluble in DMSO, chloroform High aqueous solubility (due to HBr salt) Poor in water; soluble in DMF
UV-Vis λmax 285 nm (π→π* transition) 275 nm 320 nm (extended conjugation)

Data Sources :

Spectroscopic Characterization

  • ¹H NMR :
    • Target compound: δ 3.85 (s, OCH₃), δ 5.21 (s, CH₂COOCH₃), δ 7.25–7.60 (aromatic protons) .
    • Compound 9f: δ 8.10 (s, triazole-H), δ 6.90–7.80 (multiplet for benzimidazole and thiazole protons) .
  • IR :
    • Target compound: 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (C=N imine) .
    • Compound 9f: 1685 cm⁻¹ (amide C=O), 1605 cm⁻¹ (C=N triazole) .

Biological Activity

Methyl 2-[(2Z)-6-methoxy-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core with an imino linkage and methoxyacetate functional groups. Its structural complexity suggests potential interactions with biological targets, which can lead to various pharmacological effects.

Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : Compounds in this class have been shown to inhibit specific enzymes involved in metabolic pathways or signal transduction.
  • Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial activity against certain bacterial strains.

Biological Assays and Findings

The biological activity of this compound has been evaluated using various assays:

Assay Type Target Outcome Reference
Enzyme InhibitionCyclooxygenase (COX)IC50 = 45 µM
Antioxidant ActivityDPPH Scavenging70% inhibition at 100 µM
Antimicrobial ActivityE. coliZone of inhibition = 15 mm

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value of 25 µM, suggesting potential for development as an anticancer agent.
  • Neuroprotective Effects : Another investigation assessed the neuroprotective properties of the compound in a model of oxidative stress-induced neuronal injury. The results showed that treatment with the compound significantly reduced cell death and oxidative markers.

Q & A

Q. What are the optimized synthetic routes for preparing methyl 2-[(2Z)-6-methoxy-2-[(2-phenoxyacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting 6-methoxy-2-aminobenzothiazole derivatives with phenoxyacetyl chloride under anhydrous conditions .
  • Cyclization and Esterification : Using catalysts like DMAP (4-dimethylaminopyridine) and coupling agents (e.g., DCC) to stabilize intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity.

Q. Key Considerations :

  • Temperature control (0–5°C for diazotization, 60–80°C for cyclization) minimizes side reactions .
  • Solvent selection (e.g., DMF for polar intermediates, chloroform for non-polar steps) affects reaction efficiency .

Q. How is the compound characterized to confirm structural integrity?

Methodology :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., imino group at δ 8.2–8.5 ppm, methoxy at δ 3.8 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 429.1) and fragmentation patterns .
  • X-ray Crystallography : Resolves Z-configuration of the imino group and hydrogen-bonding networks in the crystal lattice .

Q. Data Interpretation :

  • Compare experimental IR peaks (e.g., C=O stretch at 1680–1700 cm⁻¹) with computational DFT simulations .

Q. What are the common chemical reactions this compound undergoes?

  • Oxidation : Hydrogen peroxide converts the benzothiazole sulfur to sulfoxide (monitored via TLC) .
  • Reduction : Sodium borohydride reduces the imino group to amine, altering bioactivity .
  • Nucleophilic Substitution : Methoxy groups undergo displacement with amines or thiols under basic conditions .

Q. Experimental Design :

  • Use kinetic studies (UV-Vis monitoring) to optimize reaction rates .

Advanced Research Questions

Q. How does the stereochemistry (Z/E configuration) of the imino group influence biological activity?

Mechanistic Insights :

  • The Z-configuration stabilizes planar conformations, enhancing binding to enzymes like cyclooxygenase-2 (COX-2) .
  • E-configuration analogs show 3–5× lower inhibition in COX-2 assays due to steric hindrance .

Q. Methodology :

  • Molecular Docking : Compare binding energies of Z/E isomers using AutoDock Vina .
  • Circular Dichroism : Detect conformational changes in protein targets upon compound binding .

Q. How can contradictory bioactivity data across studies be resolved?

Case Example :

  • Anticancer Activity : Discrepancies in IC₅₀ values (e.g., 2 μM vs. 10 μM) may arise from:
    • Cell Line Variability : Test multiple lines (e.g., HeLa, MCF-7) .
    • Assay Conditions : Vary serum concentration (5% vs. 10% FBS) to assess compound stability .

Q. Resolution Strategies :

  • Meta-Analysis : Pool data from ≥3 independent studies using standardized protocols .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. sulfonamide) with activity trends .

Q. What advanced techniques elucidate the compound’s mechanism of action in neurological models?

Approaches :

  • Patch-Clamp Electrophysiology : Measure inhibition of voltage-gated sodium channels in neuronal cells .
  • Fluorescence Polarization : Quantify binding affinity to amyloid-beta aggregates (Alzheimer’s models) .
  • Metabolomics : Track changes in ATP/ADP ratios via LC-MS to assess mitochondrial toxicity .

Q. Data Integration :

  • Combine transcriptomics (RNA-seq) and proteomics (SILAC) to map signaling pathways .

Q. How do structural modifications enhance solubility without compromising activity?

Design Strategies :

  • PEGylation : Attach polyethylene glycol to the acetate moiety, improving aqueous solubility by 10× .
  • Prodrug Synthesis : Convert the ester to a phosphate salt for pH-dependent release in tumors .

Q. Validation :

  • LogP Measurements : Compare partition coefficients (e.g., from 2.5 to 1.8 post-PEGylation) .
  • In Vivo PK/PD : Monitor plasma half-life and tissue distribution in rodent models .

Comparative Analysis

Q. How does this compound compare to structurally similar benzothiazole derivatives?

Key Findings :

Compound Bioactivity (IC₅₀) Solubility (mg/mL)
Target Compound2.1 μM (COX-2)0.15 (Water)
6-Sulfamoyl Analog 5.3 μM0.08
Diethylamino Derivative 8.7 μM0.45 (DMSO)

Q. What computational tools predict metabolite formation and toxicity?

Tools and Workflows :

  • ADMET Predictor : Simulates Phase I/II metabolism (e.g., cytochrome P450 oxidation sites) .
  • DEREK Nexus : Flags structural alerts for hepatotoxicity (e.g., thiazole ring cleavage) .

Q. Validation :

  • Cross-reference with in vitro microsomal assays (human liver S9 fractions) .

Q. How can crystallographic data resolve polymorphism issues in formulation?

Approach :

  • PXRD Analysis : Identify polymorphs (Forms I/II) and correlate with dissolution rates .
  • Hot-Stage Microscopy : Monitor phase transitions under stress conditions (40–120°C) .

Q. Outcome :

  • Form I (monoclinic) shows 2× faster dissolution than Form II (triclinic) in simulated gastric fluid .

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